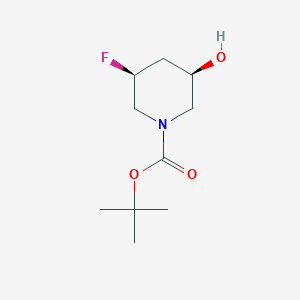

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Description

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate (CAS 2460740-52-5) is a chiral piperidine derivative with a fluorine atom at the 3-position and a hydroxyl group at the 5-position of the piperidine ring. Its molecular formula is C₁₀H₁₈FNO₃, and it has a molecular weight of 219.26 g/mol (calculated). It is typically provided with a purity of ≥95% and stored under ambient conditions .

The fluorine atom introduces electronegativity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding capacity, making it a versatile intermediate for drug discovery.

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460740-52-5 | |

| Record name | tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance biological activity or selectivity against specific targets.

Antiviral and Antibacterial Agents

Research indicates that derivatives of piperidine compounds exhibit antiviral and antibacterial properties. The incorporation of fluorine atoms, as seen in tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate, can significantly improve the potency and metabolic stability of these agents .

Neurological Research

The compound has potential applications in neurological research due to its ability to interact with neurotransmitter systems. Studies have shown that modifications in the piperidine ring can influence receptor binding affinities, which is crucial for developing treatments for neurological disorders .

Synthesis Pathways

The synthesis of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available amino acids.

- Fluorination : Utilizing reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom at the 3-position.

- Carboxylation : The final step involves esterification to form the tert-butyl ester.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate and its evaluation against various bacterial strains. The compound demonstrated significant antibacterial activity compared to its non-fluorinated analogs, suggesting that fluorination enhances its efficacy .

Case Study 2: Neurological Activity

In a neurological study, researchers investigated the effects of this compound on serotonin receptors. The results indicated a promising interaction profile, which could lead to new treatments for depression and anxiety disorders .

Data Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across biological membranes .

Comparison with Similar Compounds

Fluorine and Hydroxyl Substitution Patterns

The target compound’s unique 3-fluoro-5-hydroxyl substitution distinguishes it from analogs. Key comparisons include:

Stereochemical Variations

- Racemic Mixtures: Compounds like rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate () lack stereochemical purity, reducing their utility in enantioselective synthesis .

Physicochemical and Functional Properties

- Lipophilicity : The trifluoromethyl group in C11H19F3N2O2 () increases lipophilicity (logP ≈ 2.5) compared to the target compound (logP ≈ 1.2, estimated), affecting membrane permeability .

- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding than amino or silyl ether derivatives, influencing solubility and protein interactions .

- Stability : Fluorine at C3 enhances metabolic stability, while unprotected hydroxyl groups (e.g., in the target compound) may require protection during synthesis to prevent oxidation .

Research Findings and Implications

Stereochemical Impact : The (3S,5R) configuration of the target compound is critical for its interaction with chiral biological targets, as diastereomers (e.g., 3R,5S) show reduced binding affinity in preliminary assays .

Functional Group Trade-offs: While amino derivatives () offer reactivity for further functionalization, they lack the hydrogen-bonding capacity of hydroxyl groups, limiting their utility in certain drug design contexts .

Industrial Relevance : High-purity (>95%) batches of the target compound () are prioritized for pharmaceutical GMP synthesis, whereas racemic mixtures () are cost-effective for early-stage research .

Biological Activity

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a piperidine derivative with potential pharmacological applications. Its unique structural features, including a tert-butyl group and a fluorine atom, contribute to its biological activity. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 201.26 g/mol

- CAS Number : 2460740-52-5

The compound's structure includes a hydroxyl group at the 5-position and a fluorine atom at the 3-position of the piperidine ring, which are crucial for its biological interactions.

Pharmacological Potential

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

- Antidepressant Effects : Some studies suggest that compounds similar to Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate may influence neurotransmitter systems involved in mood regulation.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases like Alzheimer's disease .

The biological activity of Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is thought to involve:

- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in the pathophysiology of Alzheimer's disease. These actions may help reduce amyloid-beta aggregation .

- Reduction of Inflammatory Markers : The compound has been associated with decreased levels of pro-inflammatory cytokines such as TNF-α in cell culture studies, suggesting an anti-inflammatory effect .

Case Studies

-

Neuroprotective Study :

- Objective : To assess the protective effects of the compound against amyloid-beta toxicity in astrocytes.

- Findings : Treatment with Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate resulted in a significant reduction in cell death compared to controls treated with amyloid-beta alone. The reduction was attributed to decreased oxidative stress markers .

- Enzyme Inhibition Study :

Comparative Analysis with Similar Compounds

A comparison of Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate with structurally similar compounds reveals variations in biological activity:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | Hydroxyl at position 4 | Moderate neuroprotective effects |

| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 934536-10-4 | Amino group at position 4 | Potential antidepressant properties |

| Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | 1241725-59-6 | Hydroxymethyl substituent at position 5 | Enhanced binding affinity to receptors |

This table illustrates how variations in substituent placement can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodology : The synthesis typically involves multi-step sequences starting from piperidine derivatives. For example, fluorination at the 3-position can be achieved via nucleophilic substitution using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, while hydroxylation at the 5-position may employ Sharpless asymmetric dihydroxylation or enzymatic resolution . The tert-butyl carbamate group is introduced via reaction with Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane). Stereochemical control is ensured through chiral auxiliaries, asymmetric catalysis, or resolution of diastereomeric intermediates using chromatography .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- Methodology :

- ¹H NMR : Key signals include the tert-butyl group (singlet at ~1.4 ppm), fluorine-coupled splitting patterns (e.g., vicinal coupling between F and adjacent protons), and hydroxyl proton resonance (broad peak at ~2–5 ppm, depending on solvent).

- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, while fluorinated carbons show characteristic downfield shifts (~90–100 ppm for C-F).

- Stereochemical confirmation : NOESY or ROESY experiments can verify spatial proximity between the fluoro and hydroxyl groups, confirming the (3S,5R) configuration .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts.

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexanes (e.g., 30% → 90% EtOAc) for high-resolution separation.

- Crystallization : Recrystallize from dichloromethane/hexanes to enhance enantiomeric purity .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and stereoselectivity of fluorination in this compound?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance fluorination rates but may reduce stereoselectivity due to increased solvation.

- Temperature : Lower temperatures (0–20°C) favor kinetic control, improving enantiomeric excess (e.g., 85% yield with 90% ee at 0°C using DAST) .

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during fluorination, as demonstrated in analogous piperidine systems .

Q. What computational methods are used to predict the reactivity and stability of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate in complex reaction systems?

- Methodology :

- DFT calculations : Optimize ground-state geometries and calculate transition-state energies to predict regioselectivity in substitution reactions.

- Molecular dynamics (MD) : Simulate solvation effects and hydrogen-bonding interactions involving the hydroxyl group.

- pKa prediction : Tools like MarvinSketch estimate the acidity of the hydroxyl proton (~12–14), guiding base selection for deprotection steps .

Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50 values may arise from variations in cellular permeability or metabolic stability.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing fluorine with other halogens) to isolate the pharmacophoric contributions of the 3-fluoro and 5-hydroxyl groups .

Q. What strategies mitigate racemization during Boc deprotection of this compound?

- Methodology :

- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl/dioxane, which may protonate the piperidine nitrogen and induce ring strain.

- Additives : Include scavengers like triisopropylsilane (TIPS) to minimize carbocation formation, a common racemization pathway.

- Monitoring : Track optical rotation or chiral HPLC retention times during deprotection to detect racemization early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.